Methods of Synthesis
The synthesis of 8Z,11Z,14Z,17Z-eicosatetraenoic acid can be achieved through several methods:
Structural Characteristics
The molecular structure of 8Z,11Z,14Z,17Z-eicosatetraenoic acid is characterized by:
Reactivity and Interactions
8Z,11Z,14Z,17Z-eicosatetraenoic acid participates in various chemical reactions typical of polyunsaturated fatty acids:
Biological Activity
The mechanism of action for 8Z,11Z,14Z,17Z-eicosatetraenoic acid primarily involves its role as a signaling molecule in inflammatory processes. Its metabolites are known to modulate various signaling pathways:
Scientific Applications
8Z,11Z,14Z,17Z-eicosatetraenoic acid (ETA; 20:4n-3) is an ω-3 polyunsaturated fatty acid (PUFA) that serves as a critical biosynthetic intermediate in the production of eicosapentaenoic acid (EPA; 20:5n-3). Its synthesis occurs via the desaturase/elongase pathway, which involves sequential enzymatic modifications of essential fatty acid precursors. In eukaryotic systems, α-linolenic acid (ALA; 18:3n-3) undergoes an initial Δ6-desaturation to form stearidonic acid (SDA; 18:4n-3), followed by elongation to 20:4n-3 via a C18/20 elongase (often termed "elongase 5") [2] [7]. This elongated product retains the existing double bonds while adding two carbon units, yielding ETA. The final step involves Δ5-desaturation of ETA to EPA, introducing a double bond at the fifth carbon-carbon bond [2].
This pathway operates competitively in algae, fungi, and fish, with significant differences in enzyme specificity. For example, ω-3 desaturases from oomycetes (Pythium aphanidermatum, Phytophthora sojae) preferentially act on C20 substrates like ETA, achieving 54–65% conversion efficiency to EPA. These enzymes utilize both acyl-CoA and phospholipid-bound fatty acids, highlighting their functional versatility [2].
ETA biosynthesis intersects with alternative pathways involving positional isomers. The canonical Δ6-desaturase/Δ6-elongase pathway (producing γ-linolenic acid, GLA; 18:3n-6) contrasts with the Δ9-elongase/Δ8-desaturase pathway. In the latter, ALA is elongated to eicosatrienoic acid (ETrA; 20:3n-3) by Δ9-elongase, followed by Δ8-desaturation to ETA [3] [8]. The human FADS2 gene product (Δ8-desaturase) demonstrates activity toward both 20:2n-6 and 20:3n-3 substrates, though with higher catalytic efficiency for n-6 fatty acids [3].
Table 1: Desaturase Activities in PUFA Biosynthesis
Desaturase Type | Primary Substrate | Product | Catalytic Efficiency | Organism |
---|---|---|---|---|
Δ17 (ω-3) | Arachidonic acid (20:4n-6) | EPA (20:5n-3) | 54–65% | Pythium aphanidermatum |
Δ8 | 20:3n-3 | ETA (20:4n-3) | 18–22%* | Human (FADS2) |
Δ5 | ETA (20:4n-3) | EPA (20:5n-3) | 70–85%* | Universal |
*Estimated from substrate conversion kinetics [2] [3].
Δ5-desaturase exhibits higher specificity for ETA than Δ8-desaturase does for 20:3n-3, leading to more efficient EPA production via the Δ6-pathway. This enzymatic preference minimizes accumulation of non-target isomers like 5Z,8Z,11Z,14Z-eicosatetraenoic acid (arachidonic acid; 20:4n-6) in n-3-enriched systems [8].
The synthesis of ETA is critically influenced by competition between n-3 and n-6 PUFA families for shared enzymatic machinery. Δ6-desaturase, the rate-limiting enzyme, exhibits a 2.5–4.0-fold higher affinity for ALA (n-3) than linoleic acid (LA; 18:2n-6) in mammals and yeast [6] [7]. However, typical Western diets provide 10–20× more LA than ALA, overwhelming this intrinsic preference and skewing metabolism toward n-6 derivatives like arachidonic acid (ARA) [4] [9].
Table 2: Substrate Competition at Δ6-Desaturase
Dietary Precursor | VLC-PUFA Product | Tissue Enrichment Efficiency | n-6/n-3 Substrate Ratio Impact |
---|---|---|---|
SDA (18:4n-3) | EPA (20:5n-3) | 2.8× higher vs. ALA | Minimal effect on conversion |
ALA (18:3n-3) | EPA (20:5n-3) | Baseline | >15:1 reduces ETA synthesis 40% |
GLA (18:3n-6) | DGLA (20:3n-6) | 3.1× higher vs. LA | <4:1 favors n-3 pathways |
Data derived from broiler and rat studies [6] [7].
This competition extends beyond initial desaturation. ETA synthesis is suppressed when n-6 PUFAs dominate phospholipid membranes, as observed in Yarrowia lipolytica engineered to produce ARA. Expression of Saprolegnia diclina Δ17-desaturase (which converts ARA to EPA) partially bypasses this bottleneck but remains inefficient due to dual n-3/n-6 substrate pools [2] [7]. Genetic engineering strategies therefore focus on optimizing the n-3/n-6 ratio to favor ETA accumulation, such as by co-expressing ω-3 desaturases with Δ15-desaturases to convert LA to ALA [2].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5